Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
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Overview
Description
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with pyrimidine derivatives under specific conditions. One common method includes the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-methoxybenzoate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotection, it may inhibit endoplasmic reticulum stress and apoptosis by interacting with proteins such as ATF4 and NF-kB . This inhibition can reduce the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with three methoxy groups on the benzene ring.
Methyl 4-methoxybenzoate: Lacks the pyrimidine ring, making it less versatile in biological applications.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is unique due to its combination of a methoxy-substituted benzene ring and a pyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of complex molecules in medicinal chemistry and other fields.
Properties
IUPAC Name |
methyl 4-methoxy-3-pyrimidin-5-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-4-3-9(13(16)18-2)5-11(12)10-6-14-8-15-7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZWHHRJQBMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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